N'-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(3,4-DIMETHYLPHENYL)AMINO]ACETOHYDRAZIDE
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Overview
Description
N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(3,4-DIMETHYLPHENYL)AMINO]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes both nitro and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(3,4-DIMETHYLPHENYL)AMINO]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Nitro Compound: The initial step involves the nitration of a suitable aromatic compound to introduce the nitro group.
Amination: The nitro compound is then subjected to reduction to form the corresponding amine.
Condensation Reaction: The amine is reacted with an aldehyde or ketone to form the Schiff base.
Hydrazide Formation: The Schiff base is then reacted with hydrazine or a hydrazide derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(3,4-DIMETHYLPHENYL)AMINO]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine, while the Schiff base can be reduced to an amine as well.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso compounds, while reduction can yield amines.
Scientific Research Applications
N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(3,4-DIMETHYLPHENYL)AMINO]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(3,4-DIMETHYLPHENYL)AMINO]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitro and amino groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(3,4-DIMETHYLPHENYL)AMINO]ACETOHYDRAZIDE
- N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(3,4-DIMETHYLPHENYL)AMINO]ACETOHYDRAZIDE
Uniqueness
The uniqueness of N’-[(E)-{2-[BIS(2-METHYLPROPYL)AMINO]-5-NITROPHENYL}METHYLIDENE]-2-[(3,4-DIMETHYLPHENYL)AMINO]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(E)-[2-[bis(2-methylpropyl)amino]-5-nitrophenyl]methylideneamino]-2-(3,4-dimethylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O3/c1-17(2)15-29(16-18(3)4)24-10-9-23(30(32)33)12-21(24)13-27-28-25(31)14-26-22-8-7-19(5)20(6)11-22/h7-13,17-18,26H,14-16H2,1-6H3,(H,28,31)/b27-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZCVIPGTYXMAP-UVHMKAGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N(CC(C)C)CC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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